1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine
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Overview
Description
1-(3,4-Dihydro-1H-2-benzopyran-5-yl)propan-2-amine is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. This compound is characterized by a benzopyran ring system fused with a propan-2-amine group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation of benzopyran using industrial hydrogenation reactors.
Reductive Amination: The amination step is carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-1H-2-benzopyran-5-yl)propan-2-amine undergoes various chemical reactions, including:
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: N-alkylated derivatives.
Scientific Research Applications
1-(3,4-Dihydro-1H-2-benzopyran-5-yl)propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-2-benzopyran: A precursor in the synthesis of 1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine.
Isochroman: Another benzopyran derivative with similar structural features.
Uniqueness
This compound is unique due to its specific amine substitution, which imparts distinct chemical and biological properties compared to other benzopyran derivatives .
Properties
CAS No. |
1891285-58-7 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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